2-Cyanobenzamidine Hydrochloride
Overview
Description
2-Cyanobenzamidine Hydrochloride is a chemical compound with the molecular formula C8H8ClN3 and a molecular weight of 181.62 g/mol . It is also known by its IUPAC name, 2-cyanobenzenecarboximidamide hydrochloride . This compound is primarily used in research and development within various scientific fields due to its unique chemical properties.
Mechanism of Action
Target of Action
It is structurally similar to benzamidine, which is known to interact with several proteins such as kallikrein-1, urokinase-type plasminogen activator, trypsin-1, casein kinase ii subunit alpha, and others .
Mode of Action
Based on its structural similarity to benzamidine, it may interact with its targets in a similar manner .
Preparation Methods
The synthesis of 2-Cyanobenzamidine Hydrochloride typically involves the reaction of benzonitrile with ammonia in the presence of a catalyst. One common method includes the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.
Chemical Reactions Analysis
2-Cyanobenzamidine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: It participates in substitution reactions, particularly with nucleophiles. Common reagents used in these reactions include Lewis acids, bases, and various catalysts.
Scientific Research Applications
2-Cyanobenzamidine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a tool in biochemical studies, particularly in enzyme inhibition assays.
Medicine: Research indicates its potential use in developing therapeutic agents due to its ability to interact with specific biological targets.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals
Comparison with Similar Compounds
2-Cyanobenzamidine Hydrochloride can be compared with other similar compounds, such as:
Benzamidine: Another serine protease inhibitor with a simpler structure.
4-Cyanobenzamidine Hydrochloride: A positional isomer with different chemical properties.
2-Aminobenzamidine Hydrochloride: A related compound with an amino group instead of a cyano group. The uniqueness of this compound lies in its specific chemical structure, which provides distinct reactivity and interaction profiles compared to its analogs
Properties
IUPAC Name |
2-cyanobenzenecarboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3.ClH/c9-5-6-3-1-2-4-7(6)8(10)11;/h1-4H,(H3,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGKIZLAUKEEDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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